3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
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Overview
Description
3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound with the molecular formula C17H15F3N2O It is characterized by the presence of an azetidinone ring, a benzyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving an appropriate β-lactam precursor.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Trifluoromethyl-Substituted Phenyl Group: The trifluoromethyl-substituted phenyl group can be added through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: A related compound with a similar trifluoromethyl-substituted phenyl group.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Another compound with trifluoromethyl groups and potential biological activity.
Uniqueness
3-Amino-1-benzyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is unique due to its specific combination of structural features, including the azetidinone ring, benzyl group, and trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15F3N2O |
---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
3-amino-1-benzyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)13-8-6-12(7-9-13)15-14(21)16(23)22(15)10-11-4-2-1-3-5-11/h1-9,14-15H,10,21H2 |
InChI Key |
MZOUVGASVLXEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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